3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid
Description
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS: 925200-46-0) is a brominated pyrazole derivative with a propanoic acid side chain. Its structure features a pyrazole ring substituted with a bromine atom at position 4 and a methyl group at position 3, linked to a three-carbon carboxylic acid chain. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules.
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-6(8)4-10(9-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHCDPIIPNWRLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with a suitable propanoic acid derivative. One common method is the reaction of 4-bromo-3-methyl-1H-pyrazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Site
The bromine atom at the 4-position of the pyrazole ring is a prime site for nucleophilic substitution. This reaction is critical for introducing diverse functional groups.
Mechanistic Insight : The bromine undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects of the pyrazole ring, favoring reactions with soft nucleophiles like azides or cyanides .
Carboxylic Acid Derivative Formation
The propanoic acid group participates in classic acid-driven reactions, enabling the synthesis of esters, amides, and salts.
Key Note : Esterification and amidation are pivotal for modifying solubility and bioactivity profiles .
Reduction and Decarboxylation
The carboxylic acid moiety can undergo reduction or decarboxylation under specific conditions.
Mechanistic Insight : Reduction with LiAlH₄ converts the acid to a primary alcohol, while decarboxylation eliminates CO₂ under high heat .
Pyrazole Ring Functionalization
While the pyrazole ring is less reactive due to electron-deficient nature, electrophilic substitution can occur under forcing conditions.
Note : Nitration typically targets the 5-position of the pyrazole ring due to directing effects of the methyl and bromine groups .
Cross-Coupling Reactions
The bromine substituent enables participation in transition-metal-catalyzed cross-coupling reactions.
Application : These reactions are instrumental in synthesizing biaryl or alkynyl derivatives for pharmaceutical intermediates .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various organic reactions, making it a valuable reagent in synthetic chemistry.
Table 1: Synthetic Applications of this compound
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a building block in the synthesis of pharmaceuticals and agrochemicals. |
| Reaction Medium | Acts as a solvent or reactant in various chemical reactions. |
| Catalysis | Potential use in catalyzing organic transformations due to its unique functional groups. |
Biological Research
Antimicrobial and Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial and anti-inflammatory activities. Studies are ongoing to evaluate the efficacy of this compound against various pathogens and inflammatory responses .
Case Study: Antimicrobial Activity
In a recent study, derivatives of pyrazole were tested for their ability to inhibit bacterial growth. The results showed that certain derivatives, including those related to this compound, demonstrated significant antibacterial activity against Gram-positive bacteria .
Medicinal Chemistry
Potential Therapeutic Applications
The compound is being explored for its role in drug development, particularly as an inhibitor of specific biological pathways involved in disease processes. Its structural features suggest potential interactions with biological targets such as enzymes or receptors .
Table 2: Therapeutic Potential of this compound
Industrial Applications
Agrochemical Synthesis
The compound is also being investigated for its utility in the production of agrochemicals. Its ability to act as an intermediate can streamline the synthesis of herbicides and pesticides, contributing to more efficient agricultural practices .
Case Study: Ruxolitinib Intermediate Production
A notable application involves its use as an intermediate in the synthesis of ruxolitinib, a medication used to treat certain types of cancer. The preparation methods emphasize high yield and stereoselectivity, showcasing the compound's industrial relevance .
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
The structural and functional properties of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid can be contextualized by comparing it to related pyrazole and heterocyclic derivatives. Key compounds and their distinguishing features are outlined below:
Substituent Variations on the Pyrazole Ring
Compound A : 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9)
- Substituents : 4-bromo, 5-methyl, and 3-trifluoromethyl groups.
- Impact : The electron-withdrawing trifluoromethyl group enhances acidity (lower pKa) and metabolic stability, making it suitable for agrochemical applications. Molecular weight increases due to fluorine atoms (C9H9BrF3N2O2; ~323.08 g/mol) .
Compound B : 3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (CAS: 1856030-59-5)
- Substituents: 4-bromo, 3-difluoromethyl, and a branched 2-methyl propanoic chain.
- Impact : Difluoromethyl substitution introduces polarity, while the branched chain alters spatial orientation. Predicted pKa: 4.26, lower than the target compound. Molecular formula: C8H9BrF2N2O2 (283.08 g/mol) .
Compound C : 3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid (CAS: 870704-03-3)
- Substituents : 4-bromophenyl and 4-chlorophenyl groups on the pyrazole.
- Impact : Bulky aromatic substituents reduce solubility in aqueous media but enhance π-π stacking interactions, relevant in kinase inhibitor design .
Heterocycle Modifications
Compound D : 3-(3-Bromo-1H-1,2,4-triazol-5-yl)propanoic acid
- Structure : Replaces pyrazole with a 1,2,4-triazole ring.
- Molecular formula: C5H5BrN3O2 (~235.02 g/mol) .
Propanoic Acid Chain Modifications
Compound E : (3R)-3-Amino-3-(4-bromo-1-methyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1847395-74-7)
- Modification: Amino group at the β-position of the propanoic acid.
- Impact : Introduces chirality and basicity, enabling salt formation and altering pharmacokinetic properties. Molecular formula: C7H10BrN3O2 (248.08 g/mol) .
Data Table: Structural and Physicochemical Comparison
Biological Activity
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.
- Molecular Formula : C₇H₉BrN₂O₂
- CAS Number : 956824-07-0
- MDL Number : MFCD03419613
- Hazard Classification : Irritant
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The compound exhibits significant activity against various Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 8.33 |
| Enterococcus faecalis | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown effectiveness against Candida albicans and other fungal strains.
Antifungal Activity Results :
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These results suggest that the compound may be a promising candidate for developing antifungal agents, especially in treating resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity, particularly against various human tumor cell lines. Preliminary studies indicate it may inhibit cellular proliferation in cancer cells.
Case Study Findings :
A study involving HeLa and HCT116 cell lines showed that derivatives of pyrazole compounds, including this compound, exhibited IC50 values suggesting effective inhibition of cancer cell growth . These findings warrant further investigation into the mechanisms of action and potential therapeutic applications.
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the structure appears to enhance biological activity. Research indicates that halogenated compounds often exhibit improved interactions with biological targets, leading to enhanced efficacy against microbial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid, and how can reaction conditions be optimized for regioselectivity?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized pyrazole precursor using agents like N-bromosuccinimide (NBS) in dichloromethane. Regioselectivity is influenced by steric and electronic factors: the methyl group at position 3 directs bromination to position 4. Optimization requires controlled temperature (0–25°C) and stoichiometric ratios (1:1.2 pyrazole:NBS). Post-bromination, coupling with propanoic acid derivatives via nucleophilic substitution or Michael addition ensures the propanoic acid moiety is introduced .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR identifies substitution patterns on the pyrazole ring (e.g., methyl at C3, bromo at C4) and confirms propanoic acid linkage.
- IR : Stretching bands at ~1700 cm (C=O of carboxylic acid) and 600–700 cm (C-Br) validate functional groups.
- Elemental Analysis : Ensures purity (>95%) and correct stoichiometry (CHBrNO) .
Q. How is the compound screened for preliminary biological activity in academic research?
- Methodological Answer :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion or microdilution to determine MIC values.
- Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7) using ELISA.
- Cytotoxicity : Assess viability in normal cell lines (e.g., HEK293) via MTT assay to rule out nonspecific toxicity .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom at C4 acts as a leaving group, enabling SNAr (nucleophilic aromatic substitution) under basic conditions. Computational studies (DFT) reveal that electron-withdrawing effects of the methyl and propanoic acid groups polarize the pyrazole ring, lowering the activation energy for substitution. Kinetic experiments (e.g., varying pH, nucleophile concentration) quantify reaction rates and transition states .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock to predict binding affinity to targets (e.g., bacterial enzymes, inflammatory mediators).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) or lipophilicity (logP) with bioactivity. For example, replacing bromine with electron-deficient groups (e.g., -NO) may improve antimicrobial potency .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration).
- Metabolite Profiling : Use LC-MS to check for degradation products that may interfere with activity.
- Target Validation : CRISPR knockdown of putative targets (e.g., enzymes) confirms mechanism-specific effects .
Q. How does structural variation in pyrazole derivatives affect pharmacokinetic properties?
- Methodological Answer :
- Solubility : Introduce polar groups (e.g., -OH) to the propanoic acid chain to enhance aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes; methyl groups at C3 reduce oxidative metabolism compared to bulkier substituents.
- SAR Table :
| Derivative Structure | Key Modification | Bioactivity Trend |
|---|---|---|
| Bromo → Chloro | Reduced steric hindrance | Higher antimicrobial IC |
| Propanoic acid → Amide | Increased lipophilicity | Improved BBB penetration |
Q. What advanced purification techniques address challenges in isolating high-purity batches?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to separate regioisomers.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to remove brominated byproducts.
- Mass-Directed Purification : LC-MS systems isolate fractions with exact m/z (233.06 for parent ion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
